molecular formula C12H13Br2N3O2 B1400884 tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916258-26-9

tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1400884
CAS No.: 916258-26-9
M. Wt: 391.06 g/mol
InChI Key: PFRAHKXBSKFZEE-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H13Br2N3O2 and its molecular weight is 391.06 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 916258-26-9) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃Br₂N₃O₂
  • Molecular Weight : 391.06 g/mol
  • Synthesis : The compound can be synthesized through various chemical reactions involving bromo derivatives of pyrazolo[3,4-b]pyridine scaffolds.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that certain derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
  • Case Study : A derivative similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine demonstrated an IC₅₀ value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity and selectivity towards CDK2 over CDK9 by a factor of 265 .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridine derivatives have also been explored for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Research Findings : Studies suggest that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives:

  • Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : In models of neurodegenerative diseases, certain derivatives have shown promise in improving cognitive function and reducing neuronal cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Carboxylate Group : This functional group is crucial for interactions with enzymes and receptors involved in therapeutic mechanisms.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerCDK inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectiveOxidative stress reduction

Properties

IUPAC Name

tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRAHKXBSKFZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736397
Record name tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916258-26-9
Record name tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate x154 (10.8 mmol, 1 eq, 3.37 g), N-bromosuccinimide (1.92 g, 1 eq, 10.8 mmol) and azo-bisiso-butyronitrile (AIBN) (10.8 mmol, 1 eq, 1.77 g) in CCl4 (50 ml) is heated for 2 hours at 80° C. The solvent is removed under reduce pressure, water is added and the resulting mixture is extracted with dichloromethane. The combined organic phases are dried over MgSO4, filtered and volatiles removed under reduced pressure. The product is purified by chromatography on silicagel (hexane/AcOEt 8/2) and recristallized in AcOEt to afford 0.28 g of pure tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate x155.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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